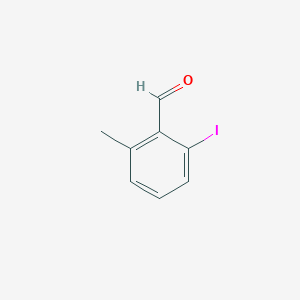

2-Iodo-6-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQGAVISAINPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 2-Iodo-6-methylbenzaldehyde, a key building block in the development of novel pharmaceuticals and complex organic molecules. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into two primary, field-proven methodologies: the Sandmeyer reaction, a classical and reliable approach, and Directed ortho-Metalation (DoM), a modern and highly regioselective strategy. For each pathway, we will explore the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a versatile bifunctional aromatic compound. The presence of an aldehyde group allows for a wide range of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity. The ortho-iodine and methyl substituents provide steric and electronic handles for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This unique substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds and pharmacologically active agents.

Synthetic Pathway I: The Sandmeyer Reaction

The Sandmeyer reaction is a venerable and dependable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2] This pathway is particularly attractive due to the commercial availability of the key starting material, 2-amino-6-methylbenzaldehyde. The overall transformation involves two key steps: the diazotization of the primary amine and the subsequent displacement of the diazonium group with iodide.

Mechanistic Overview

The reaction proceeds via the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The nitrous acid then reacts with the primary aromatic amine to form a stable arenediazonium salt at low temperatures (0-5 °C).[3] The diazonium group is an excellent leaving group (N₂ gas), and its displacement by an iodide anion, typically from potassium iodide, proceeds readily to yield the desired aryl iodide.[4] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination is typically facile and does not necessitate a catalyst.

Visualizing the Sandmeyer Pathway

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Amino-6-methylbenzaldehyde (Commercially available, e.g., from ChemScene[5])

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-methylbenzaldehyde (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. A fine slurry of the amine hydrochloride may form.[4]

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5 °C.[4] After the complete addition, continue stirring for an additional 15-30 minutes at 0-5 °C. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (indicates a slight excess of nitrous acid).

-

Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed. The reaction mixture may be allowed to warm to room temperature and stirred for 1-2 hours to ensure complete reaction.

-

Work-up: To remove any excess iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.[4]

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Synthetic Pathway II: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful and highly regioselective method for the functionalization of aromatic rings.[6] This pathway involves the temporary protection of the aldehyde group, followed by a directed lithiation and subsequent quenching with an iodine source. This approach is more convergent than the Sandmeyer route as it starts from the readily available 2-methylbenzaldehyde.[7][8]

Mechanistic Overview

The DoM strategy for this synthesis can be broken down into three key stages:

-

Protection: The aldehyde group in 2-methylbenzaldehyde is highly reactive towards the organolithium bases used in DoM. Therefore, it must be protected, typically as an acetal, which is stable under strongly basic conditions.[2][9]

-

Directed ortho-Metalation and Iodination: The protected 2-methylbenzaldehyde derivative is then treated with a strong lithium base, such as n-butyllithium. The acetal group acts as a directing metalation group (DMG), guiding the deprotonation to the adjacent ortho position (the 6-position). The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom.[1]

-

Deprotection: The acetal protecting group is removed under acidic conditions to regenerate the aldehyde, yielding the final product.[10][11]

Visualizing the DoM Pathway

Caption: The Directed ortho-Metalation (DoM) pathway for the synthesis of this compound.

Experimental Protocol

Step 1: Acetal Protection of 2-Methylbenzaldehyde

Materials:

-

2-Methylbenzaldehyde

-

Anhydrous Methanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (4 volumes), add a catalytic amount of concentrated hydrochloric acid (1-2 drops).[9]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

-

Upon completion, neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Add deionized water and extract the product with diethyl ether (3 x 2 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(dimethoxymethyl)-1-methylbenzene, which can often be used in the next step without further purification.[9]

Step 2: Directed ortho-Metalation and Iodination

Materials:

-

2-(dimethoxymethyl)-1-methylbenzene (from Step 1)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Saturated aqueous Ammonium Chloride

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the protected aldehyde (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

-

Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.[1]

-

After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with a 10% sodium thiosulfate solution to remove excess iodine, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude iodinated acetal.

Step 3: Acetal Deprotection

Materials:

-

Crude iodinated acetal (from Step 2)

-

Acetone

-

Water

-

p-Toluenesulfonic acid (or another acid catalyst)

-

Ethyl Acetate

Procedure:

-

Dissolve the crude iodinated acetal in a mixture of acetone and water.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).[11]

-

Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude this compound by column chromatography on silica gel.

Data Summary and Comparison

| Parameter | Sandmeyer Reaction Pathway | Directed ortho-Metalation Pathway |

| Starting Material | 2-Amino-6-methylbenzaldehyde | 2-Methylbenzaldehyde |

| Number of Steps | 1 (one-pot) | 3 |

| Key Reagents | NaNO₂, HCl, KI | CH₃OH, n-BuLi, I₂ |

| Pros | - High reliability- Utilizes a commercially available advanced intermediate- Well-established classical reaction | - High regioselectivity- Starts from a simpler, less expensive material- More convergent |

| Cons | - Requires handling of potentially unstable diazonium salts- Dependent on the availability of the amino-precursor | - Requires protection/deprotection steps- Involves handling of pyrophoric n-BuLi- Requires strictly anhydrous conditions |

Conclusion

This technical guide has detailed two robust and effective synthetic pathways for the preparation of this compound. The choice between the Sandmeyer reaction and the Directed ortho-Metalation approach will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The Sandmeyer reaction offers a more traditional and direct route from the corresponding aniline, while the DoM pathway provides a more convergent and highly regioselective modern alternative. Both methods, when executed with care and attention to the protocols outlined, will provide reliable access to this valuable synthetic intermediate.

References

-

Common Organic Chemistry. Lithiation / Iodination. [Link]

-

ResearchGate. Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. [Link]

-

Stack, D. E., et al. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. ResearchGate. [Link]

-

Tajbakhsh, M., et al. (2011). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

NCBI Bookshelf. (2021). Benzylidene protection of diol - Glycoscience Protocols. [Link]

-

ResearchGate. How do I selectively exchange iodine with lithiate?[Link]

-

Myers, A. G. Research Group. ortho metalation. [Link]

-

ResearchGate. (2025). An ab initio study of the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol. [Link]

-

ResearchGate. The Proposed Reaction Mechanism for the Formation of 2-Methylbenzaldehyde Acetal. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Reddit. (2023). What's the most common method for the protection of aldehydes?[Link]

-

Directed (ortho) Metallation. [Link]

- Google Patents. Process for the preparation of ayl diazonium salts and reaction with nucleophiles.

-

Wierzbicki, M., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC. [Link]

-

Wikipedia. 2-Methylbenzaldehyde. [Link]

-

Mastitski, A., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Estonian Academy Publishers. [Link]

Sources

- 1. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 2-Iodo-6-methylbenzaldehyde: Properties, Reactivity, and Synthetic Utility

Abstract

2-Iodo-6-methylbenzaldehyde is a strategically important bifunctional aromatic compound, serving as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically influenced aldehyde and a reactive carbon-iodine bond, makes it a valuable precursor for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, characteristic reactivity, and applications, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development, aiming to leverage this reagent's full synthetic potential.

Introduction: The Strategic Value of Ortho-Substituted Benzaldehydes

In the landscape of synthetic organic chemistry, the precise assembly of molecular frameworks is paramount. Aryl halides and aldehydes are two of the most fundamental functional groups, each offering a distinct gateway to a vast array of chemical transformations. This compound combines these features in a sterically demanding ortho,ortho'-disubstituted pattern. This arrangement is not merely a combination of two functional groups; it creates a unique chemical entity where the reactivity of each group is modulated by the other. The iodine atom provides a handle for sophisticated carbon-carbon and carbon-heteroatom bond formations, primarily through transition-metal catalysis, while the aldehyde group serves as a versatile electrophile and a precursor for numerous other functionalities. This guide elucidates the properties and synthetic applications of this powerful reagent.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use in the laboratory. This compound is typically a solid at ambient temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261826-51-0 | [1] |

| Molecular Formula | C₈H₇IO | [1] |

| Molecular Weight | 246.05 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | WFQGAVISAINPPF-UHFFFAOYSA-N | [1] |

Spectroscopic data is critical for reaction monitoring and product characterization. While a specific experimental spectrum for this compound is not detailed in the provided search results, typical proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be inferred from analogous structures.[2][3][4] The aldehyde proton (CHO) would appear as a singlet significantly downfield (~10 ppm). The aromatic protons would reside in the typical 7-8 ppm region, and the methyl protons (CH₃) would appear as a singlet further upfield (~2.5 ppm).

Synthesis of this compound

The preparation of this compound typically involves the ortho-iodination of 2-methylbenzaldehyde. This directed ortho-metalation followed by iodination is a common and effective strategy for introducing an iodine atom at a specific position.

Illustrative Synthetic Workflow

The diagram below outlines a generalized workflow for the synthesis, emphasizing the key stages from starting material to purified product.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous solvent (e.g., THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Metalation: Add 2-methylbenzaldehyde (1.0 eq) to the cooled solvent. Slowly add a solution of a strong, non-nucleophilic base like s-butyllithium in the presence of a chelating agent such as TMEDA (1.1 eq). The choice of a sterically hindered base is crucial to prevent competitive nucleophilic attack at the aldehyde carbonyl. Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Iodination: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine solution should dissipate upon addition.

-

Quenching and Workup: After stirring for an additional hour, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde can undergo classical transformations, while the aryl iodide is a prime substrate for modern cross-coupling chemistry.

Reactions at the Aldehyde Carbonyl

The aldehyde group can be readily transformed into a variety of other functionalities. Standard protocols for oxidation to a carboxylic acid (e.g., using Pinnick oxidation conditions), reduction to an alcohol (e.g., with NaBH₄), or olefination (e.g., Wittig reaction) are generally applicable. These transformations allow for the late-stage diversification of molecules built using the aryl iodide handle.

The Nexus of Reactivity: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed oxidative addition, making this compound an excellent substrate for these reactions.[5] This allows for the construction of C-C and C-N bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by coupling an organoboron reagent with an aryl halide.[6][7] This reaction is a cornerstone of medicinal chemistry for constructing complex scaffolds.

Protocol: Suzuki-Miyaura Coupling of this compound

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[8]

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or THF) and water. The aqueous phase is essential for activating the boronic acid for transmetalation.[9]

-

Reaction: Heat the mixture under an inert atmosphere to a temperature between 80-100 °C. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired biaryl product.

The mechanism of the Suzuki coupling is a well-studied catalytic cycle.[10] The diagram below illustrates the key steps.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[11][12] This reaction is invaluable for synthesizing linear, rigid structures often found in materials science and as precursors for more complex heterocycles.[13] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

Key Considerations for Sonogashira Coupling:

-

Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper salt (e.g., CuI) is standard.

-

Base: An amine base, such as triethylamine or diisopropylamine, is required. It acts as both a base and often as the solvent.

-

Conditions: The reaction is typically run under mild, anaerobic conditions. Copper-free variations exist to avoid potential issues with alkyne homocoupling.[14]

Applications in Drug Discovery and Complex Synthesis

The true value of this compound is realized in its application as an intermediate in multi-step syntheses. For instance, a Suzuki coupling can be performed on the aryl iodide, followed by a condensation or cyclization reaction involving the aldehyde group to rapidly build molecular complexity. This strategy is frequently employed in the synthesis of novel heterocyclic scaffolds for medicinal chemistry programs, where the biaryl motif is a common feature in biologically active molecules.[15] The aldehyde can also be used to introduce other functionalities, such as in the synthesis of 1,5-benzodiazepines.[15]

Conclusion

This compound is a highly versatile and powerful building block for organic synthesis. The strategic placement of its aldehyde and iodo substituents allows for a wide range of selective transformations. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Sonogashira couplings, provides a reliable and efficient means to construct complex carbon skeletons. For the medicinal or materials chemist, this reagent offers a robust platform for the rapid assembly and diversification of novel molecular entities, underscoring its importance in modern synthetic chemistry.

References

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. (n.d.).

- This compound | 1261826-51-0. (n.d.). Sigma-Aldrich.

- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.

- Sonogashira coupling. (n.d.). Wikipedia.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2026). Organic Letters. ACS Publications.

- Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2025). American Chemical Society.

- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC. NIH.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Suzuki cross-coupling reactions over Pd(II)-hydrotalcite catalysts in water. (2025). ResearchGate.

- This compound | 1261826-51-0. (n.d.). Sigma-Aldrich.

- Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols. (n.d.). Benchchem.

Sources

- 1. This compound | 1261826-51-0 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR [m.chemicalbook.com]

- 4. H-1 NMR Spectrum [acadiau.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Iodo-6-methylbenzaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Iodo-6-methylbenzaldehyde, a key aromatic building block. We will explore its fundamental physicochemical properties, discuss its synthetic relevance, and detail its reactivity, offering insights for its application in medicinal chemistry and materials science.

Compound Identification and Core Properties

This compound is a disubstituted benzaldehyde derivative. The strategic placement of the iodo, methyl, and formyl groups on the aromatic ring makes it a versatile intermediate for complex molecular synthesis.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1261826-51-0 .

Physicochemical Constants

A summary of the key physical and chemical properties for this compound is provided below. It is important to note that while some data are readily available from commercial suppliers, experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 1261826-51-0 | |

| Molecular Formula | C₈H₇IO | |

| Molecular Weight | 246.05 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Ambient Temperature | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI Key | WFQGAVISAINPPF-UHFFFAOYSA-N |

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups: the iodo group and the aldehyde group. This allows for sequential, selective transformations, a cornerstone of modern synthetic strategy.

The Role of the Iodine Atom

The carbon-iodine bond is the most reactive of the carbon-halogen bonds. The iodine atom is an excellent leaving group, making this position a prime site for transition metal-catalyzed cross-coupling reactions.[1] This opens up a vast chemical space for creating carbon-carbon and carbon-heteroatom bonds. Key examples of such reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

The steric hindrance provided by the adjacent methyl group can influence the reaction kinetics and, in some cases, the regioselectivity of these coupling reactions.

The Versatility of the Aldehyde Group

The aldehyde functional group is one of the most versatile in organic chemistry. It can undergo a wide array of transformations, including:

-

Oxidation: Conversion to a carboxylic acid (2-iodo-6-methylbenzoic acid).

-

Reduction: Conversion to a primary alcohol (2-iodo-6-methylbenzyl alcohol).[2]

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Aldol or Knoevenagel condensations to form larger, more complex structures.

The diagram below illustrates the key reactive sites and potential transformations of this compound.

Caption: Reactivity map of this compound.

Representative Synthetic Protocol: Reduction of an Aromatic Aldehyde

While the synthesis of this compound is a specialized process, a common subsequent reaction is the selective reduction of the aldehyde to an alcohol. This protocol serves as a self-validating system for researchers working with similar substrates.

Objective: To synthesize (2-Iodo-6-methylphenyl)methanol from this compound.

Materials and Equipment:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 1.0 equivalent of this compound in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. The causality here is to control the exothermic reaction of NaBH₄ with the solvent and the substrate, preventing side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions over 15 minutes. The slow addition is critical to manage gas evolution (hydrogen) and maintain a low temperature.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. A self-validating system would show the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is slightly acidic. This step neutralizes the excess borohydride and the resulting borate esters.

-

Workup - Extraction: Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine (to remove water).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude (2-Iodo-6-methylphenyl)methanol can be purified by flash column chromatography on silica gel.

References

-

Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters - ACS Publications. [Link][2]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Iodo-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique 2,6-disubstituted pattern, featuring a bulky iodine atom and a methyl group flanking the aldehyde functionality, introduces considerable steric hindrance. This steric congestion profoundly influences the molecule's conformation, reactivity, and potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, alongside a detailed synthetic protocol and spectroscopic analysis.

Molecular Structure and Physicochemical Properties

This compound is a solid at ambient temperature with the chemical formula C₈H₇IO.[1] The core of the molecule is a benzene ring substituted with an iodine atom at the 2-position, a methyl group at the 6-position, and a formyl (aldehyde) group at the 1-position.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO | [1] |

| Molecular Weight | 246.05 g/mol | PubChem |

| CAS Number | 1261826-51-0 | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| InChI Key | WFQGAVISAINPPF-UHFFFAOYSA-N | [1] |

Conformational Analysis: The Impact of Steric Hindrance

The conformation of 2,6-disubstituted benzaldehydes is a subject of considerable interest, as the orientation of the aldehyde group relative to the flanking substituents dictates the molecule's reactivity. The primary conformational question for this compound is the rotational barrier around the C(aryl)-C(aldehyde) bond and the preferred dihedral angle of the formyl group.

Two principal planar conformations are typically considered for ortho-substituted benzaldehydes: the O-cis and O-trans conformers, where the aldehyde oxygen is directed towards or away from one of the ortho-substituents, respectively. In a 2,6-disubstituted system like this compound, the situation is more complex due to the presence of two bulky groups.

The significant steric bulk of the iodine atom and the methyl group is expected to force the aldehyde group out of the plane of the benzene ring to alleviate steric strain. This non-planar conformation is a common feature in sterically hindered molecules. The degree of this out-of-plane rotation will be a balance between the steric repulsion of the ortho substituents and the loss of resonance stabilization between the aldehyde's pi-system and the aromatic ring.

While a definitive crystal structure for this compound is not publicly available, we can infer its likely conformation from studies of related 2,6-disubstituted systems. It is highly probable that the molecule adopts a non-planar conformation where the aldehyde group is twisted at a significant angle relative to the aromatic ring. The precise equilibrium angle would require computational modeling or experimental determination.

Caption: Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound is challenging due to the directing effects of the methyl and aldehyde groups. A direct electrophilic iodination of 2-methylbenzaldehyde would likely lead to a mixture of products with poor regioselectivity. A more effective and regioselective method is the palladium-catalyzed ortho-iodination of 2-methylbenzaldehyde using a transient directing group.[2]

Experimental Protocol: Palladium-Catalyzed Ortho-iodination

This protocol is adapted from a patented method for the ortho-iodination of benzaldehyde compounds.[2]

Materials:

-

2-Methylbenzaldehyde

-

N-Iodosuccinimide (NIS)

-

Palladium acetate (Pd(OAc)₂)

-

3,5-bis(Trifluoromethyl)aniline (as the aniline ligand)

-

Trifluoroacetic acid (TFA)

-

1,2-Dichloroethane (DCE)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 2-methylbenzaldehyde (1.0 mmol), N-iodosuccinimide (1.5-2.5 mmol), palladium acetate (0.1 mmol), and 3,5-bis(trifluoromethyl)aniline (0.4 mmol).

-

Add 1,2-dichloroethane as the solvent.

-

Add trifluoroacetic acid (5-10 mmol) to the mixture.

-

Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Spectrum

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, likely between δ 9.8 and 10.5 ppm. The steric hindrance from the ortho substituents may influence its precise chemical shift.

-

Aromatic Protons: Three protons on the aromatic ring will give rise to signals in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, they will likely appear as a complex multiplet or as distinct doublets and triplets.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected around δ 2.5-2.7 ppm.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon will be the most downfield signal, anticipated in the region of δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

-

The carbon bearing the iodine (C-I) will be significantly shielded by the heavy atom effect and is expected to appear at a lower chemical shift compared to the other substituted carbons, likely in the range of δ 90-100 ppm.

-

The carbon attached to the aldehyde group (C-CHO) will be deshielded and is expected around δ 135-140 ppm.

-

The carbon with the methyl group (C-CH₃) is expected around δ 140-145 ppm.

-

The remaining three aromatic C-H carbons will resonate in the typical aromatic region of δ 125-135 ppm.

-

-

Methyl Carbon (-CH₃): The methyl carbon signal should appear in the upfield region, around δ 20-25 ppm.

Conclusion

This compound is a sterically congested molecule whose conformation is dominated by the repulsive interactions of its ortho substituents. This leads to a probable non-planar structure with the aldehyde group twisted out of the plane of the aromatic ring. Its synthesis requires a regioselective approach, such as the palladium-catalyzed ortho-iodination of 2-methylbenzaldehyde. The predicted spectroscopic data provide a useful guide for the characterization of this important synthetic intermediate. Further experimental and computational studies are warranted to fully elucidate its precise three-dimensional structure and conformational dynamics.

References

-

Hass, H. B.; Bender, M. L. o-Tolualdehyde. Org. Synth.1950 , 30, 99. DOI: 10.15227/orgsyn.030.0099. [Link]

- A method for ortho-iodination of benzaldehyde compounds. CN110845310A.

-

2-Methylbenzaldehyde | C8H8O | CID 10722. PubChem. [Link]

Sources

"2-Iodo-6-methylbenzaldehyde" solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Iodo-6-methylbenzaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data table to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure of this compound, predict its behavior in a range of common polar and non-polar organic solvents, and provide a detailed, field-proven experimental protocol for precise solubility determination. This guide is structured to empower scientists to make informed decisions for solvent selection in synthesis, purification, and formulation workflows.

Introduction to this compound and Its Scientific Importance

This compound is an aromatic aldehyde featuring a benzene ring substituted with an iodine atom, a methyl group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. This ortho-substituted pattern creates steric hindrance around the aldehyde, influencing its reactivity and intermolecular interactions. Such halogenated aromatic aldehydes are valuable intermediates in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and materials science applications.

Understanding the solubility of this compound is a critical first step in its practical application. Solvent selection impacts reaction kinetics, purification efficiency (e.g., in crystallization and chromatography), and the ability to formulate a final product. This guide provides the necessary theoretical framework and practical steps to master the solubility profile of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like"[1][2]. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Molecular Structure Analysis of this compound:

-

Aromatic Ring: The benzene core is non-polar and will engage in van der Waals interactions (specifically, London dispersion forces) with solvents.

-

Aldehyde Group (-CHO): The carbonyl (C=O) bond is polar, creating a dipole moment. This group can act as a hydrogen bond acceptor but not a donor.

-

Methyl Group (-CH₃): This is a non-polar, electron-donating group that contributes to the molecule's hydrophobic character.

-

Iodine Atom (-I): While iodine is electronegative, the carbon-iodine bond is only weakly polar. The large, electron-rich nature of the iodine atom makes it highly polarizable, enhancing London dispersion forces.

Overall, this compound is a moderately polar molecule. Its solubility will be a balance between the polar aldehyde group and the larger, non-polar iodinated aromatic ring. It is not expected to be soluble in water due to its significant non-polar character and lack of hydrogen bond donating ability. However, it is predicted to be soluble in a wide range of common organic solvents[3][4].

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely published, we can predict its behavior based on its structure and data from the closely related analog, 2-methylbenzaldehyde (o-tolualdehyde). 2-Methylbenzaldehyde is reported to be soluble in organic solvents like ethanol, ether, chloroform, and acetone[3][4][5]. The addition of a large, polarizable iodine atom is expected to enhance solubility in non-polar and weakly polar solvents due to stronger dispersion forces.

The following table summarizes the predicted qualitative solubility. This should be used as a guideline and verified experimentally.

| Solvent Category | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Ethanol, Methanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with the aldehyde's oxygen. The alkyl portion of the alcohol interacts favorably with the aromatic ring. |

| Polar Aprotic | Acetone, Ethyl Acetate | Very Soluble | The strong dipole of these solvents interacts well with the polar aldehyde group. Their organic nature solvates the rest of the molecule effectively. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | |

| Weakly Polar / Non-polar | Dichloromethane (DCM), Chloroform | Very Soluble | These halogenated solvents are excellent at dissolving moderately polar organic compounds. |

| Toluene, Benzene | Soluble | The aromatic rings of these solvents will interact favorably with the iodinated benzene ring of the solute via π-stacking and dispersion forces. | |

| Diethyl Ether | Soluble | A common, weakly polar solvent that effectively dissolves many organic compounds[4]. | |

| Hexane, Heptane | Sparingly Soluble to Soluble | As highly non-polar solvents, solubility will depend on the dominance of the large non-polar part of the solute molecule. Stronger dispersion forces from the iodine atom may increase solubility compared to non-iodinated analogs. | |

| Aqueous | Water | Insoluble | The large, non-polar iodinated aromatic ring dominates the molecule, making it hydrophobic. It is not expected to be water-soluble[6]. |

Experimental Protocol for Solubility Determination

Given the absence of published quantitative data, an experimental determination is necessary for any workflow requiring precise solubility values. The following protocol describes a robust gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature[7].

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath with magnetic stirring capabilities

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringe filters (0.2 μm or 0.45 μm, PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed collection vials

Workflow Diagram:

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Place an excess amount of this compound into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

-

Carefully add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended for novel systems[8].

-

After agitation, let the vial stand in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle completely, leaving a clear, saturated supernatant[9].

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed (tared) collection vial. This step is critical to remove any microscopic solid particles.

-

Weigh the collection vial containing the filtered solution to determine the total mass of the solution.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until the dissolved solid is completely dry.

-

Weigh the vial again to determine the mass of the recovered solute.

-

-

Calculation:

-

Mass of Solvent: Subtract the final mass of the solute from the total mass of the solution.

-

Solubility: Calculate the solubility in your desired units. For example, to calculate solubility in grams per 100 mL of solvent:

-

Solubility = (Mass of Solute / Mass of Solvent) * Density of Solvent * 100

-

-

Trustworthiness and Self-Validation:

-

Run in Triplicate: Perform the entire experiment three times to ensure reproducibility and calculate the standard deviation.

-

Confirm Saturation: Ensure undissolved solid remains in the equilibration vial at the end of the experiment.

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration and settling phases, as solubility is temperature-dependent[2].

Conclusion

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts. [Link]

- Nichols, L. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [https://www.deanza.edu/faculty/nicholsliisa/stories/storyReader 39)

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylbenzaldehyde. PubChem. Retrieved January 19, 2026, from [Link]

-

Solubility of Things. (n.d.). o-Tolualdehyde. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025, August 10). Solubility, Hansen solubility parameter and thermodynamic properties of etodolac in twelve organic pure solvents at different temperatures. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Chemist's Perspective on 2-Iodo-6-methylbenzaldehyde

An In-depth Technical Guide to the Safe Handling of 2-Iodo-6-methylbenzaldehyde

This compound is a substituted aromatic aldehyde, a class of compounds that serves as a versatile building block in synthetic organic chemistry. Its utility in the development of novel pharmaceuticals and complex molecules stems from the reactivity of its functional groups: the electrophilic aldehyde, the sterically hindered aromatic ring, and the reactive carbon-iodine bond, which is amenable to various cross-coupling reactions. However, the very features that make this compound synthetically valuable also dictate the need for stringent safety and handling protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven procedures for its safe handling, storage, and disposal, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of a robust safety protocol. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] This is characteristic of many reactive aromatic aldehydes, whose carbonyl group can react with biological nucleophiles like proteins, leading to an irritant response.

GHS Classification

A comprehensive risk assessment begins with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The classifications for this compound are summarized below.

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Data sourced from Apollo Scientific Safety Data Sheet via Sigma-Aldrich.[2] |

The causality behind these classifications is rooted in the molecule's chemical reactivity. The aldehyde functional group is a known electrophile, capable of forming Schiff bases with amine residues in proteins on the skin and in the respiratory tract, triggering an inflammatory and irritant response.

Exposure Controls and Personal Protection

Mitigating the risks identified above requires a multi-layered approach, combining engineering controls with appropriate Personal Protective Equipment (PPE).

Engineering Controls: The Primary Barrier

Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a properly functioning chemical fume hood.[3][4] This is the most critical engineering control as it prevents the inhalation of airborne particles or vapors, directly addressing the H335 respiratory irritation hazard.[1][5] The hood's airflow contains and exhausts any potentially harmful dust or fumes away from the user's breathing zone.

Safety Stations: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[6][7] In the event of accidental large-scale exposure, these provide the immediate decontamination necessary to minimize injury.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact. The selection of appropriate PPE must be deliberate and based on the specific hazards of the material.

| PPE Item | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Butyl rubber gloves.[8] | Provides a barrier against skin contact. Latex gloves are not recommended as they offer poor protection against many organic chemicals.[8] Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the chemical. Wash hands thoroughly after removing gloves.[5] |

| Eye Protection | Chemical safety goggles with side shields, conforming to NIOSH (US) or EN 166 (EU) standards.[3][9] | Protects the eyes from splashes or airborne dust. Standard safety glasses are insufficient; fully sealed goggles are required to prevent exposure, addressing the H319 serious eye irritation hazard.[8] |

| Skin and Body Protection | A long-sleeved, flame-resistant laboratory coat. Closed-toe shoes. | Protects skin and personal clothing from accidental spills.[4][10] Shoes must cover the entire foot; sandals or perforated shoes are prohibited in the laboratory.[10] |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | For situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[3][8] |

Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol

This protocol outlines the procedure for safely weighing and using the solid this compound.

-

Preparation: Before handling, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as specified in the table above.

-

Weighing:

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully use a clean spatula to transfer the desired amount of the solid from the stock bottle to the weigh boat. Avoid generating dust.

-

Securely close the stock bottle immediately after dispensing.

-

-

Transfer: Carefully transfer the weighed solid into the reaction vessel.

-

Decontamination: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the contaminated wipes in a designated solid hazardous waste container.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[5]

Storage Requirements

Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[11]

-

Atmosphere: For long-term storage, storing under an inert gas like nitrogen or argon is recommended to prevent potential oxidation of the aldehyde group.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[12]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong reducing agents, and strong bases, as these can trigger hazardous reactions.[12][13]

Emergency and Spill Response Procedures

Preparedness is key to effectively managing unforeseen events.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. This information should be clearly posted in the laboratory.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9][11]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][8][9]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Protocol

The following workflow outlines the procedure for managing a small-scale laboratory spill. For large spills, evacuate the area and contact the institution's emergency response team.

Sources

- 1. aksci.com [aksci.com]

- 2. This compound | 1261826-51-0 [sigmaaldrich.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. fishersci.com [fishersci.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.be [fishersci.be]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Iodo-6-methylbenzaldehyde

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, serving as pivotal intermediates and versatile building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their inherent reactivity, characterized by an electrophilic carbonyl carbon and a tunable aromatic ring, renders them indispensable synthons in modern organic chemistry. The strategic placement of substituents on the benzaldehyde scaffold allows for precise control over steric and electronic properties, enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive exploration of a specific, yet synthetically valuable, member of this class: 2-Iodo-6-methylbenzaldehyde . We will delve into its plausible historical synthesis, juxtaposed with contemporary synthetic strategies, providing detailed experimental insights for the research and drug development professional. While a definitive record of its initial discovery remains elusive in seminal literature, its synthetic accessibility and utility as a bifunctional building block—possessing both a reactive aldehyde and a versatile aryl iodide—are of significant interest.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO | [1] |

| Molecular Weight | 246.05 g/mol | [1] |

| CAS Number | 1261826-51-0 | [2] |

| Appearance | Solid | [3] |

| Purity | Typically >95% | [3] |

| Storage Temperature | Ambient | [3] |

| InChI Code | 1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | [3] |

| Safety Information | Signal Word: Warning Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) Precautionary Codes: P261, P271, P280 | [3] |

Part 1: A Plausible Historical Synthesis Pathway

While the first documented synthesis of this compound is not readily found in early chemical literature, a logical and plausible pathway can be constructed based on well-established, historical named reactions. A chemist in the late 19th or early 20th century would likely have approached this synthesis in a multi-step fashion, starting from a more accessible precursor. One such logical starting material is 2-amino-6-methylbenzoic acid.

The proposed historical synthesis unfolds in three key stages:

-

Diazotization and Sandmeyer Reaction: Introduction of the iodine atom onto the aromatic ring.

-

Conversion of Carboxylic Acid to an Intermediate: Transformation of the benzoic acid into a suitable precursor for reduction.

-

Reduction to the Aldehyde: Formation of the final benzaldehyde product.

Below is a detailed, step-by-step hypothetical protocol for this historical synthesis.

Experimental Protocol: A Historical Perspective

Step 1: Diazotization and Iodination of 2-Amino-6-methylbenzoic Acid (A Sandmeyer-type Reaction)

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, 2-amino-6-methylbenzoic acid is dissolved in a mixture of concentrated hydrochloric acid and water.

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.

-

Iodination: The resulting diazonium salt solution is then slowly added to a solution of potassium iodide in water. Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt.

-

Work-up and Isolation: Upon cooling, the crude 2-iodo-6-methylbenzoic acid precipitates and is collected by filtration. The solid is washed with cold water and can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Formation of 2-Iodo-6-methylbenzoyl Chloride

To facilitate the reduction to an aldehyde, the carboxylic acid is first converted to a more reactive acid chloride.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, the dried 2-iodo-6-methylbenzoic acid is treated with an excess of thionyl chloride (SOCl₂).

-

Reaction: The mixture is gently refluxed until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

Isolation: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-iodo-6-methylbenzoyl chloride.

Step 3: Reduction of the Acyl Chloride to this compound (Rosenmund Reduction)

The Rosenmund reduction, reported by Karl Wilhelm Rosenmund in 1918, allows for the selective reduction of an acyl chloride to an aldehyde.[1]

-

Catalyst Preparation: A palladium on barium sulfate (Pd/BaSO₄) catalyst is prepared. Often, a catalyst poison (e.g., quinoline-sulfur) is added to prevent over-reduction of the aldehyde to an alcohol.

-

Reaction Setup: The 2-iodo-6-methylbenzoyl chloride is dissolved in an anhydrous solvent such as toluene or xylene in a flask equipped with a gas inlet, a stirrer, and a reflux condenser. The Rosenmund catalyst is suspended in this solution.

-

Hydrogenation: A stream of hydrogen gas is bubbled through the heated and stirred reaction mixture. The reaction progress is monitored by observing the cessation of hydrogen chloride evolution.

-

Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Part 2: Modern Synthetic Strategies: Direct Ortho-Iodination

Modern synthetic chemistry prioritizes efficiency, atom economy, and selectivity. In contrast to the multi-step historical approach, contemporary methods aim for the direct introduction of the iodo group at the ortho position of the benzaldehyde. A notable advancement in this area is the use of transition-metal-catalyzed C-H activation.

A recently developed method for the ortho-iodination of benzaldehyde compounds utilizes a palladium-catalyzed reaction with a transient directing group. This approach offers a more direct and efficient route to this compound.

Experimental Protocol: A Modern Perspective

Palladium-Catalyzed Ortho-Iodination of 2-Methylbenzaldehyde

This method employs a palladium catalyst and an aniline derivative that transiently forms an imine with the benzaldehyde, directing the iodination to the ortho position.

-

Reaction Setup: To a reaction vessel are added 2-methylbenzaldehyde, N-iodosuccinimide (NIS) as the iodine source, palladium acetate (Pd(OAc)₂) as the catalyst, an aniline ligand (e.g., 3,5-bis(trifluoromethyl)aniline), and an organic acid in a suitable solvent like 1,2-dichloroethane.

-

Reaction: The mixture is stirred at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 12-36 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure this compound.

This modern approach significantly shortens the synthetic route and avoids the harsh conditions and stoichiometric reagents associated with classical methods.

Sources

A-Technical-Guide-to-the-Research-Applications-of-2-Iodo-6-methylbenzaldehyde

Abstract

2-Iodo-6-methylbenzaldehyde is a strategically substituted aromatic compound whose unique structural features—a sterically influential methyl group and a versatile iodine atom positioned ortho to an aldehyde—render it a highly valuable building block in modern organic synthesis. This guide provides an in-depth analysis of its synthetic potential, focusing on its application in the construction of complex molecular architectures. We will explore its role as a linchpin in palladium-catalyzed cross-coupling reactions for forming carbon-carbon and carbon-nitrogen bonds, and its utility in synthesizing diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document serves as a technical resource for researchers, offering not only a review of established applications but also detailed, field-proven experimental protocols to facilitate its integration into drug discovery and development workflows.

Introduction: The Strategic Value of a Substituted Benzaldehyde

In the vast landscape of chemical building blocks, substituted benzaldehydes are fundamental precursors for a multitude of more complex molecules.[1][2] The subject of this guide, this compound, distinguishes itself through a specific arrangement of functional groups that provides both unique reactivity and steric control.

-

The Aldehyde Group: A primary site for nucleophilic attack and condensation reactions, allowing for chain extension and the formation of imines, Schiff bases, and various heterocyclic systems.[2]

-

The Iodo Group: An excellent leaving group in transition-metal-catalyzed cross-coupling reactions, serving as a reliable handle for the introduction of aryl, alkyl, alkynyl, and amino moieties.[3][4] Its reactivity is generally higher than the corresponding bromo- or chloro-analogs, often allowing for milder reaction conditions.[3]

-

The Ortho-Methyl Group: This group exerts a significant steric and electronic influence. It can direct the conformation of intermediates, influence the regioselectivity of reactions, and provide a scaffold that is pre-organized for certain cyclization pathways.

This combination makes this compound a powerful tool for constructing sterically hindered biaryl systems and complex heterocyclic frameworks, which are prevalent motifs in pharmaceuticals and functional materials.[5][6]

Core Reactivity and Synthetic Pathways

The primary research applications of this compound stem from its utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site for such transformations, enabling a suite of powerful bond-forming methodologies.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably one of the most robust methods for C(sp²)–C(sp²) bond formation.[4][7] Using this compound as the electrophilic partner, researchers can access a wide range of 2-aryl-6-methylbenzaldehydes.

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium catalysts are central to this reaction.[8] The choice of ligand is critical, especially given the steric hindrance from the ortho-methyl group. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

-

Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[4] The choice of solvent (e.g., dioxane, toluene, DMF, often with water) is crucial for solubilizing the reactants and catalyst system.[8]

Significance: The resulting biaryl aldehydes are precursors to atropisomeric ligands, which are valuable in asymmetric catalysis, as well as complex polycyclic aromatic systems and pharmaceutical scaffolds.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[3][9] This reaction is exceptionally useful for creating rigid, linear extensions to the aromatic core.

Causality Behind Experimental Choices:

-

Dual Catalyst System: This reaction typically employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[3][9] Copper-free protocols exist but may require specific ligands or conditions.[10]

-

Base: An amine base, such as triethylamine or diisopropylamine, is commonly used. It serves both to neutralize the HX byproduct and to act as the solvent.[9]

Significance: The products, 2-alkynyl-6-methylbenzaldehydes, are versatile intermediates. The alkyne can undergo further transformations like cycloadditions, reductions, or serve as a handle for creating extended π-conjugated systems relevant to materials science.[11]

Buchwald-Hartwig Amination: Direct C-N Bond Formation

For drug discovery professionals, the direct formation of carbon-nitrogen bonds is of paramount importance. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast range of primary and secondary amines.[12][13][14]

Causality Behind Experimental Choices:

-

Ligand is Key: The success of this reaction is highly dependent on the choice of ligand.[15] Sterically hindered, electron-rich ligands are necessary to promote the challenging reductive elimination step that forms the C-N bond.[12][13] Ligands like Josiphos or XPhos have proven effective.[15]

-

Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[13][14] The base deprotonates the amine, making it a more active nucleophile in the catalytic cycle.

Significance: This reaction provides a direct route to N-aryl benzaldehydes, which are precursors for many nitrogen-containing heterocycles, including quinolines, acridines, and benzodiazepines—scaffolds frequently found in biologically active molecules.[16][17]

Application in Heterocycle Synthesis

Heterocyclic compounds are the backbone of a large portion of all pharmaceuticals.[5][6] this compound is an excellent starting point for building these complex structures, often through a "coupling-then-cyclization" strategy.

This strategy involves first using a cross-coupling reaction to install a functional group containing a nucleophile, which then undergoes an intramolecular reaction with the aldehyde to form the heterocyclic ring. This approach offers a modular and convergent route to complex molecules. For instance, coupling with 2-aminophenylboronic acid followed by acid-catalyzed condensation can lead to dibenzazepine derivatives, which are core structures in several centrally acting drugs.

Experimental Protocols

The following protocols are provided as representative examples. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol: Suzuki-Miyaura Coupling

Synthesis of 2-(4-methoxyphenyl)-6-methylbenzaldehyde

This protocol is a self-validating system. Successful coupling is easily monitored by TLC (disappearance of starting material) and confirmed by LC-MS analysis showing the expected mass of the product. The purity can be definitively assessed by ¹H NMR.

Materials:

-

This compound (1.0 mmol, 246 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

-

Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 424 mg)

-

Toluene (4 mL)

-

Water (0.4 mL)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Add toluene and water via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the title compound.